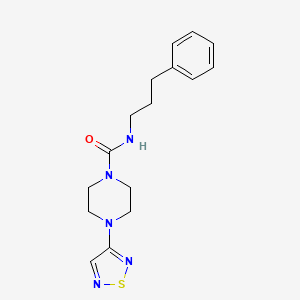![molecular formula C16H15N5O3S B6440719 3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549066-72-8](/img/structure/B6440719.png)
3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazoles and their derivatives has attracted enormous attention . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Safety and Hazards
将来の方向性
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Researchers are continually developing new synthetic approaches for the synthesis of triazoles and their derivatives, along with exploring their diverse pharmacological activities .
作用機序
Target of Action
The primary target of 3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is believed to be specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, proteases, or other regulatory proteins that play essential roles in cellular signaling and metabolic processes .
Mode of Action
This compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. The binding can induce conformational changes in the target protein, altering its function and downstream signaling pathways . This interaction can result in the inhibition of enzyme activity or the blocking of receptor-ligand interactions, thereby modulating cellular responses.
Biochemical Pathways
The affected biochemical pathways typically involve key signaling cascades such as the MAPK/ERK pathway, PI3K/Akt pathway, or other critical regulatory networks. By modulating these pathways, the compound can influence cell proliferation, apoptosis, and other vital cellular functions . The downstream effects include altered gene expression, changes in protein synthesis, and modifications in cellular metabolism.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties impact its bioavailability, half-life, and overall efficacy in the body.
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzyme activity or receptor signaling. This leads to reduced cell proliferation, induction of apoptosis, or other cellular responses depending on the specific target and pathway involved . At the cellular level, these effects can manifest as decreased tumor growth, reduced inflammation, or other therapeutic outcomes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by acidic or basic conditions, while its efficacy could be modulated by the presence of competing substrates or inhibitors. Understanding these factors is crucial for optimizing the compound’s therapeutic potential and ensuring its stability during storage and administration.
: Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold : Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole : [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms : SAR studies on 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazoles as therapeutic agents : Pharmacokinetics and molecular modeling studies of triazolothiadiazine derivatives : Environmental factors affecting the stability and efficacy of pharmaceutical compounds
特性
IUPAC Name |
3-cyclopropyl-N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-25(23,24)12-6-4-11(5-7-12)17-16(22)13-8-9-14-18-19-15(10-2-3-10)21(14)20-13/h4-10H,2-3H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBJIIURZFYLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6440644.png)

![N-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440654.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440657.png)
![N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6440668.png)
![1-{[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440676.png)
![2-(1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-oxopropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6440688.png)
![1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6440710.png)
![1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440711.png)
![1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440724.png)
![2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine](/img/structure/B6440730.png)
![4-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6440735.png)
![3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B6440752.png)
![2-[1-(3-chloro-2-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine](/img/structure/B6440766.png)
